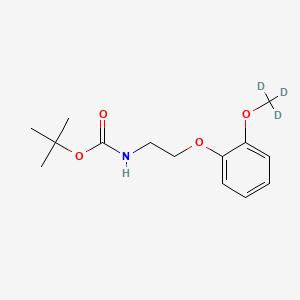

2-(2-t-Boc-aminoethoxy)anisole-d3

Description

BenchChem offers high-quality 2-(2-t-Boc-aminoethoxy)anisole-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-t-Boc-aminoethoxy)anisole-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFYUJKXCGVQDJ-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Imperative of Deuterium in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Boc-Protected Deuterated 2-(2-Aminoethoxy)anisole

In the landscape of contemporary medicinal chemistry, the pursuit of optimized pharmacokinetic profiles is paramount. Researchers and drug development professionals continually seek innovative strategies to enhance metabolic stability, improve safety profiles, and extend the therapeutic window of promising drug candidates. One of the most elegant and impactful strategies to emerge in recent decades is "precision deuteration," often referred to as the "deuterium switch."[1] This approach involves the selective replacement of one or more hydrogen atoms in a drug molecule with its stable, heavier isotope, deuterium.[2][3]

The foundational principle behind this strategy is the kinetic isotope effect (KIE).[4] The carbon-deuterium (C-D) bond is inherently stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break.[4][5] Since many metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as the rate-limiting step, substituting hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of drug metabolism.[6][7] This can lead to tangible clinical benefits, including a longer drug half-life, reduced formation of potentially toxic metabolites, and an improved overall pharmacokinetic (PK) and safety profile.[8][9][10] The FDA's approval of deuterated drugs like deutetrabenazine has validated this approach, moving it from a niche tactic to a core tool in drug design.[5]

This guide focuses on a specific, high-value building block for deuterated drug development: tert-butyl (2-(2-(methoxy-d3)phenoxy)ethyl)carbamate , or deuterated 2-(2-aminoethoxy)anisole Boc protected. The anisole moiety is a common structural motif in pharmaceuticals, and O-demethylation is a primary metabolic pathway. By deuterating the methoxy group, this building block offers a powerful tool to strategically block this metabolic "soft spot," thereby enhancing the stability of parent compounds. We will provide a comprehensive exploration of its synthesis, characterization, and strategic application for researchers, chemists, and drug development professionals.

The Target Molecule: Strategic Design and Rationale

The molecule at the core of this guide is designed for direct integration into drug discovery programs.

-

Core Scaffold: 2-(2-aminoethoxy)anisole provides a versatile scaffold. The primary amine serves as a key attachment point for further chemical elaboration, while the anisole ring can act as a crucial pharmacophoric element.

-

Site of Deuteration: The methoxy group (-OCH₃) is strategically replaced with a trideuteromethoxy group (-OCD₃). This position is a common site of oxidative metabolism by CYP enzymes (specifically O-dealkylation). The enhanced strength of the C-D bonds in the methoxy group directly mitigates this metabolic vulnerability.

-

Protecting Group: The primary amine is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its clean, facile removal under mild acidic conditions.[11][12][13] This orthogonality is critical in multi-step synthetic campaigns.[14]

The final structure, tert-butyl (2-(2-(methoxy-d3)phenoxy)ethyl)carbamate , is therefore an ideal intermediate: a metabolically stabilized fragment ready for incorporation into more complex molecular architectures.

Synthetic Strategy and Experimental Protocols

The synthesis of the target molecule is a multi-step process that requires careful planning and execution. The pathway is designed for efficiency, high yields, and, most critically, precise control over the site of deuteration.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages:

-

Deuteration: Introduction of the trideuteromethyl group onto the phenolic oxygen of a suitable precursor.

-

Chain Elaboration: Attachment of the 2-(Boc-amino)ethoxy side chain via a Williamson ether synthesis.

-

Purification and Characterization: Rigorous analysis to confirm identity, purity, and isotopic enrichment.

An alternative, and often more practical, approach involves synthesizing the non-deuterated Boc-protected amino alcohol first and then coupling it with a deuterated anisole precursor. We will detail the latter, more convergent approach.

Caption: A plausible synthetic route to the target molecule.

Protocol 1: Boc Protection of 2-Aminoethanol

The choice to protect the amine first prevents side reactions during the subsequent ether synthesis. The Boc group is ideal due to its robustness and orthogonal cleavage properties. [14] Mechanism of Boc Protection

Caption: Mechanism of base-catalyzed Boc protection.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoethanol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water. [15]2. Base Addition: If anhydrous conditions are used, add a base such as triethylamine (TEA, 1.2 equiv.). In aqueous conditions, a base like sodium bicarbonate can be used. Stir for 10-15 minutes at room temperature. The base neutralizes the acidic byproduct and accelerates the reaction. [15][16]3. Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.), either neat or dissolved in the reaction solvent, dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. If an aqueous mixture was used, extract the product into an organic solvent like ethyl acetate or DCM.

-

Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl or citric acid solution), water, and brine to remove unreacted base and other aqueous-soluble impurities. [15]7. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield tert-butyl (2-hydroxyethyl)carbamate, which is often pure enough for the next step.

| Parameter | Condition | Rationale / Reference |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard, commercially available, and highly effective reagent for Boc protection. [11][14] |

| Solvent | DCM, THF, Acetonitrile, H₂O/THF | Flexible choice depending on substrate solubility and reaction scale. [16] |

| Base | TEA, DIPEA, NaHCO₃, DMAP (cat.) | Neutralizes byproducts; DMAP can be used to accelerate reactions with less nucleophilic amines. [15][17] |

| Temperature | 0 °C to Room Temperature | Exothermic reaction that is well-controlled at lower temperatures. [15] |

| Typical Yield | >90% | High-yielding and reliable transformation. [14] |

| Table 1: Typical Conditions for Boc Protection of Primary Amines. |

Protocol 2: Synthesis of 2-(Methoxy-d3)phenol

This step requires the selective mono-methylation of catechol using a deuterated reagent. This can be challenging, but controlled stoichiometry and reaction conditions can favor the desired product.

Step-by-Step Methodology:

-

Setup: To a solution of catechol (1,2-dihydroxybenzene, 1.0 equiv.) in a polar aprotic solvent like acetone or DMF, add a mild base such as potassium carbonate (K₂CO₃, 1.0-1.2 equiv.).

-

Reagent Addition: Add iodomethane-d3 (CD₃I, 1.0 equiv.) dropwise at room temperature. Using a stoichiometric amount of both the base and the methylating agent is key to minimizing the formation of the di-methylated byproduct.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight. Monitor the reaction by TLC or GC-MS to maximize the formation of the mono-methylated product.

-

Workup: After the reaction, filter off the inorganic salts and concentrate the solvent.

-

Purification: The crude product will likely be a mixture of starting material, desired product, and di-methylated byproduct. Purify 2-(methoxy-d3)phenol using column chromatography.

Protocol 3: Coupling via Mitsunobu Reaction

The Mitsunobu reaction is an excellent choice for this transformation as it proceeds under mild, neutral conditions, which is ideal for substrates with sensitive functional groups like the Boc-carbamate. It directly couples a primary or secondary alcohol with a phenolic pronucleophile.

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(methoxy-d3)phenol (1.0 equiv.), tert-butyl (2-hydroxyethyl)carbamate (1.1 equiv.), and triphenylphosphine (PPh₃, 1.2 equiv.) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv.) dropwise over 30 minutes. The appearance of a characteristic orange or red color indicates the formation of the active Mitsunobu reagent.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the disappearance of the starting materials by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, which are major byproducts.

-

Purification: Purify the residue by flash column chromatography on silica gel. A gradient elution (e.g., from hexane to ethyl acetate/hexane mixtures) is typically effective at separating the desired product from the reaction byproducts.

Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to validate the synthesis and ensure the final compound meets the required specifications for use in drug development. [18] 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the first line of analysis. A key indicator of successful deuteration is the complete disappearance of the methoxy proton signal (a singlet typically around 3.8-3.9 ppm for the non-deuterated analogue). The remaining signals for the aromatic and ethyl chain protons should be present and integrate correctly.

-

¹³C NMR: The carbon of the -OCD₃ group will show a characteristic multiplet due to coupling with deuterium (a triplet of triplets for CD₃, often appearing as a septet) and will be slightly upfield compared to the -OCH₃ carbon.

-

²H NMR (Deuterium NMR): This technique provides direct and unambiguous confirmation of deuterium incorporation. A single resonance in the ²H spectrum at the chemical shift corresponding to the methoxy position confirms the site-specific labeling. [4] 2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The molecular weight of the deuterated compound will be three mass units higher than its non-deuterated isotopologue. For example, if the [M+H]⁺ of the hydrogen version is m/z 268.15, the deuterated version should show an [M+H]⁺ of m/z 271.17. This confirms the incorporation of three deuterium atoms.

3. Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the final compound. A purity level of >95% is typically required for compounds used in drug discovery.

| Technique | Expected Result for Deuterated Product | Purpose |

| ¹H NMR | Absence of singlet at ~3.8-3.9 ppm. | Confirms replacement of -OCH₃ with -OCD₃. |

| ¹³C NMR | Upfield shifted, multiplet signal for the methoxy carbon. | Confirms C-D bond formation. |

| ²H NMR | Single resonance at ~3.8 ppm. | Unambiguously confirms site of deuteration. [4] |

| HRMS | Molecular ion peak is +3.0188 Da higher than the non-deuterated analog. | Confirms incorporation of three deuterium atoms. |

| HPLC | Single major peak with >95% area. | Determines chemical purity. |

| Table 2: Summary of Analytical Characterization Data. |

Applications in Drug Development

Boc-protected deuterated 2-(2-aminoethoxy)anisole is not an end-product but a strategic intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules to solve specific metabolic liabilities.

-

Metabolic Stabilization: Its primary application is to replace a standard 2-(2-aminoethoxy)anisole moiety in a lead compound that suffers from rapid O-demethylation. This "metabolic switching" can dramatically improve the compound's half-life and bioavailability. [1][6]* Probe for Mechanistic Studies: In early-stage drug discovery, this building block can be used as a tool. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated versions of a drug, researchers can definitively confirm whether O-demethylation is a significant metabolic pathway. * Reducing Metabolite-Mediated Toxicity: If the O-demethylated metabolite of a drug is found to be toxic or to have undesirable off-target effects, using this deuterated block to prevent its formation can lead to a safer drug candidate. [9][10]

Conclusion

The strategic incorporation of deuterium represents a mature and validated approach to optimizing drug properties. Boc-protected deuterated 2-(2-aminoethoxy)anisole is a prime example of a "smart" building block designed to address a common metabolic challenge with precision and efficacy. A thorough understanding of its synthesis, the causality behind the chosen chemical transformations, and rigorous analytical characterization are essential for its successful application. By leveraging this and similar deuterated intermediates, researchers and drug development professionals are better equipped to design next-generation therapeutics with superior pharmacokinetic and safety profiles, ultimately accelerating the path from bench to bedside.

References

- Deuterated drug - Wikipedia. (n.d.).

- An In-depth Technical Guide to the Boc Protection of Primary Amines. (2025). Benchchem.

- protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide. (2025). Benchchem.

- Timmins, G. S. (2016). Deuterium Medicinal Chemistry Comes of Age. Taylor & Francis.

- Pirau, M., & Lui, F. (2018). Deuterium medicinal chemistry: A new approach to drug discovery and development. ResearchGate.

- Russak, E. M., & Graves, C. R. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.

- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.).

- Hulikal, V. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC.

- Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.

- Morgan, N. (2014). Deuterated drugs: where are we now? SciSpace.

- Methods for introduction of deuterium into organic molecules and drug candidates. (n.d.). ResearchGate.

- Bizzarro, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.

- Boc Protecting Group for Amines. (2023). Chemistry Steps.

- Technical Support Center: Synthesis of Deuterated Organic Compounds. (2025). Benchchem.

- 2-(2-t-Boc-aminoethoxy)anisole-d3. (n.d.). Santa Cruz Biotechnology.

- Pharmaceutical Applications Of Deuterium. (n.d.). Isowater® Corp.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc.

- Applications of Deuterium in medicinal chemistry. (2019). Biojiva.

- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).

- Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry.

- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025). Benchchem.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

Sources

- 1. isotope.com [isotope.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 7. isowater.com [isowater.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Lab Reporter [fishersci.dk]

- 17. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 18. resolvemass.ca [resolvemass.ca]

Stable Isotope Labeled Anisole Derivatives: Synthesis, Mechanistic Probes, and Analytical Standards

Topic: Stable Isotope Labeled Anisole Derivatives for Research Content Type: In-Depth Technical Guide

Executive Summary

Anisole (methoxybenzene) and its derivatives are ubiquitous motifs in pharmaceuticals, agrochemicals, and natural products. The methoxy group (

This guide provides a technical roadmap for the synthesis and application of these isotopologues. It details their role as internal standards for trace analysis (e.g., cork taint detection), as mechanistic probes for determining metabolic stability via the Kinetic Isotope Effect (KIE), and as structural components in deuterated drug design.

Part 1: Strategic Isotopologue Selection

Before synthesis or acquisition, researchers must select the correct labeling pattern based on the experimental intent.

| Application | Recommended Label | Rationale |

| Metabolic Stability (DMPK) | Methyl-d3 ( | The C-H bonds of the methyl group are the site of metabolic attack. Replacing H with D slows this rate (Primary KIE). |

| Internal Standard (Quant) | Ring-d5 or | Labels on the aromatic ring are metabolically stable and do not interfere with the ionization of the methoxy group during O-demethylation studies. |

| Mechanistic Elucidation | Used to trace the fate of the carbon or oxygen atom during bond cleavage events without significantly altering reaction rates. |

Part 2: Synthesis Methodologies

The gold standard for synthesizing labeled anisole derivatives is the Williamson Ether Synthesis . This

Protocol: Synthesis of Anisole-d3 (Methyl-d3)

Objective: To synthesize a generic anisole derivative with a deuterated methoxy group. Reagents:

-

Substituted Phenol substrate (1.0 eq)

-

Iodomethane-d3 (

, >99.5 atom % D) (1.1 eq) -

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: Acetone (reagent grade) or DMF (for unreactive phenols)

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with the phenol substrate and anhydrous acetone (0.5 M concentration). Add

. Stir at room temperature for 30 minutes to generate the phenoxide in situ.-

Expert Insight: For sterically hindered phenols, switch solvent to DMF and use Sodium Hydride (NaH) at

to ensure complete deprotonation.

-

-

Alkylation: Add Iodomethane-d3 dropwise via syringe.

is volatile (bp 42°C); use a reflux condenser cooled to -10°C or seal the vessel if working on a small scale. -

Reaction: Heat to mild reflux (approx. 50°C) for 4–12 hours. Monitor via TLC or GC-MS.[1]

-

Workup: Filter off inorganic salts (

/KI). Concentrate the filtrate. Dissolve residue in Ethyl Acetate and wash with water (3x) to remove residual DMF or salts. -

Purification: Silica gel chromatography.

-

Note: Deuterated compounds often co-elute with non-deuterated analogs; however, since this is a synthesis from a phenol precursor, separation from starting material is standard.

-

Visualization: Synthesis Logic

The following diagram illustrates the decision tree and reaction flow for synthesizing labeled anisoles.

Caption: Decision matrix for synthesizing anisole derivatives based on the intended research application (Metabolic Probe vs. Internal Standard).

Part 3: Applications in Drug Metabolism (DMPK)

The methoxy group is a primary target for CYP450-mediated O-demethylation . Understanding this pathway is critical for predicting drug clearance and designing metabolically stable analogs (deuterated drugs).

The Kinetic Isotope Effect (KIE)

When the methyl hydrogens are replaced with deuterium (

-

Primary KIE: If C-H bond breaking is the rate-limiting step (RLS) in the catalytic cycle, the reaction rate significantly decreases (

). -

Metabolic Switching: If the methoxy group is deuterated, the metabolic enzyme may "switch" to a different, easier pathway (e.g., ring oxidation), potentially altering the toxicity profile.

Mechanism of O-Demethylation

The pathway proceeds via a radical abstraction mechanism, leading to an unstable hemiacetal intermediate which collapses to release formaldehyde.

Caption: CYP450-mediated O-demethylation pathway. Deuteration of the methyl group impedes the Transition State formation (Primary KIE).

Part 4: Environmental Analysis Case Study (TCA)

2,4,6-Trichloroanisole (TCA) is the primary cause of "cork taint" in wine, with a sensory threshold as low as 0.3–2 ng/L (ppt).[2]

Protocol: Analysis of TCA in Wine using Stable Isotope Dilution

Standard: 2,4,6-Trichloroanisole-d5 (TCA-d5).[3] Note: TCA-d5 typically refers to the fully deuterated isotopologue (Methyl-d3 + Ring-d2) or specifically Ring-d2/Methyl-d3 depending on the supplier. For MS, a mass shift of +5 Da is ideal to avoid overlap with the natural M+2 isotope peaks of Chlorine.

Methodology (SPME-GC-MS):

-

Sample Prep: Place 10 mL of wine in a 20 mL headspace vial. Add 3g NaCl (to salt out volatiles).[4]

-

Spike: Add internal standard (TCA-d5) to a final concentration of 10 ng/L.

-

Extraction: Use Solid Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber. Incubate at 40°C for 30 mins with agitation.

-

GC-MS Analysis:

-

Column: DB-5MS or equivalent.[2]

-

Ionization: Electron Impact (EI).

-

SIM Mode: Monitor ions for TCA (m/z 195, 210) and TCA-d5 (m/z 200, 215).

-

-

Quantification: Calculate the ratio of the peak area of endogenous TCA (m/z 195) to the internal standard (m/z 200).

Why it works: The physicochemical properties (volatility, adsorption) of TCA and TCA-d5 are nearly identical, correcting for matrix effects and extraction variability.

Part 5: Analytical Data Summary

| Compound | Label | Molecular Weight Shift | Key Fragment Ions (EI-MS) | Primary Use |

| Anisole | None | 0 | 108 ( | Reference |

| Anisole-d3 | +3 Da | 111 ( | Metabolic Probe | |

| Anisole-13C | +1 Da | 109 ( | Tracer | |

| TCA-d5 | Full-d5 | +5 Da | 215 ( | Wine Analysis Std |

References

-

Mechanism of O-Demethylation & KIE

- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

Synthesis of Labeled Ethers

- Murray, A., & Williams, D. L. (1958). Organic Syntheses with Isotopes. Interscience Publishers. (Classic reference for Williamson ether synthesis with labeled halides).

-

TCA Analysis in Wine (OIV Method)

-

Deuterated Drugs (General)

- Timmins, G. S. (2014). Deuterated drugs; where are we now?

Sources

molecular weight of deuterated Boc-aminoethoxy anisole

The following technical guide details the molecular weight determination, synthesis, and application of Deuterated Boc-Aminoethoxy Anisole , specifically focusing on the 2-(2-Boc-aminoethoxy)anisole-d3 isotopologue, which is the industry-standard internal standard for bioanalytical assays.

Molecular Weight, Synthesis, and Bioanalytical Application

Core Identity & Physicochemical Properties[1]

Boc-aminoethoxy anisole (IUPAC: tert-butyl (2-(2-methoxyphenoxy)ethyl)carbamate) is a critical linker intermediate and mass spectrometry internal standard. It consists of an anisole (methoxybenzene) scaffold linked via an ethoxy spacer to a Boc-protected amine.

In drug development, the deuterated form (typically -d3 on the methoxy group) is used to normalize matrix effects in LC-MS/MS quantification of structurally related drugs (e.g., carvedilol metabolites, specific PROTAC linkers).

Molecular Weight Specifications

The molecular weight (MW) depends on the degree of deuteration. The most common commercial isotopologue is the methoxy-d3 variant.

| Property | Non-Deuterated Standard | Deuterated Standard ( |

| Formula | ||

| Monoisotopic Mass | 267.1471 Da | 270.1659 Da |

| Average Mol. Weight | 267.32 g/mol | 270.34 g/mol |

| Exact Mass Shift | - | +3.0188 Da |

Critical Calculation Note: When programming Mass Spectrometers (e.g., Triple Quadrupole), use the Monoisotopic Mass , not the Average Molecular Weight. The mass difference (

) of +3.0188 Da arises because the atomic mass of Deuterium (Da) is approximately double that of Protium ( Da).

Synthesis & Manufacturing Protocol

The synthesis of 2-(2-Boc-aminoethoxy)anisole-d3 requires a high-fidelity alkylation protocol to prevent isotopic scrambling. The following protocol utilizes a Williamson ether synthesis approach, preferred for its scalability over Mitsunobu conditions.

Reagents Required[1][2][3]

-

Precursor A: Guaiacol-d3 (2-methoxyphenol-d3) or 2-Hydroxyphenol (catechol) + Iodomethane-d3.

-

Precursor B: 2-(Boc-amino)ethyl bromide (or N-Boc-2-bromoethylamine).

-

Base: Potassium Carbonate (

), anhydrous. -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology

-

Isotopic Labeling (If starting from Catechol):

-

Dissolve catechol (1.0 eq) in acetone. Add

(1.1 eq). -

Add Iodomethane-d3 (

, 1.0 eq) dropwise at 0°C to selectively methylate one hydroxyl group. -

Control Point: Monitor via TLC to minimize dimethylated byproduct. Yields 2-methoxyphenol-d3 .[4]

-

-

Linker Attachment (Alkylation):

-

Setup: Charge a flame-dried round-bottom flask with 2-methoxyphenol-d3 (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Activation: Add

(2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Addition: Add N-Boc-2-bromoethylamine (1.2 eq) dissolved in minimal DMF.

-

Reaction: Heat to 60°C for 12–16 hours under Nitrogen atmosphere.

-

Validation: Reaction is complete when the phenolic starting material disappears (monitor at 254 nm).

-

-

Workup & Purification:

-

Dilute with EtOAc and wash with water (

) to remove DMF. -

Wash organic layer with 1M NaOH (removes unreacted phenol).

-

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexane:EtOAc 80:20).

-

Synthesis Workflow Diagram

Figure 1: Synthetic route for generating the d3-isotopologue starting from catechol precursors.

Analytical Application: Internal Standard in LC-MS

In bioanalysis, this molecule serves as a Stable Isotope Labeled (SIL) Internal Standard (IS) . It corrects for variability in extraction efficiency and ionization suppression.[1]

Protocol: Preparation of Calibration Standards

-

Stock Solution: Dissolve 1.0 mg of Deuterated Boc-aminoethoxy anisole in 1.0 mL Methanol (Concentration: 1 mg/mL).

-

Working Solution: Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water.

-

Spiking: Add 20

L of Working Solution to every study sample (plasma/tissue) before protein precipitation.

Mass Spectrometry Transitions (MRM)

For a Triple Quadrupole (QqQ) instrument operating in Positive Electrospray Ionization (+ESI) mode:

| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy |

| Target (Non-D) | 268.2 | 212.1 (Loss of t-Butyl) | 168.1 (Loss of Boc) | 15 eV |

| IS (Deuterated) | 271.2 | 215.1 (Retains | 171.1 (Retains | 15 eV |

Mechanism of Fragmentation:

The primary fragmentation pathway involves the cleavage of the tert-butyl group from the carbamate, followed by the loss of the carbonyl (

Quality Control & Stability

-

Isotopic Purity: Must be

atom D. If -

Storage: Store solid at -20°C. Solutions in methanol are stable for 6 months at -80°C. Avoid acidic solvents during storage to prevent Boc-deprotection.

References

-

Wiesner, M., et al. (2021).[5] "Strategies for the synthesis of deuterated drugs and internal standards." Journal of Labelled Compounds and Radiopharmaceuticals.

-

PubChem. (2024). Compound Summary: tert-butyl N-[2-(2-methoxyphenoxy)ethyl]carbamate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of modern drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) evaluation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, prized for its exceptional sensitivity and selectivity.[1] However, the integrity of LC-MS/MS data is critically dependent on the mitigation of analytical variability, including matrix effects, ion suppression, and sample processing inconsistencies.[2][3]

This guide focuses on tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate , a specialized molecule engineered to address these challenges. This compound is the deuterated, Boc-protected form of 2-(2-methoxyphenoxy)ethylamine, a key structural motif in various pharmacologically active agents.[4][5][6] Its utility lies in its role as a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for quantitative bioanalysis.[1][7] By introducing a known quantity of this deuterated standard into a sample at the initial stage, it acts as a perfect surrogate for the non-labeled analyte, mirroring its behavior throughout extraction, chromatography, and ionization.[1][3] This isotope dilution mass spectrometry (IDMS) approach ensures that variations affecting the analyte are precisely compensated for by the internal standard, yielding highly accurate and reproducible results.[1][2]

This document provides a comprehensive technical overview of this critical analytical standard, detailing its synthesis, the rationale behind its design, methods for its characterization, and its pivotal application in high-stakes research environments.

PART 1: Molecular Design and Synthesis

The efficacy of tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate as an internal standard is a direct result of its specific molecular architecture: the 2-(2-methoxyphenoxy)ethylamine core, the deuterium labeling, and the tert-butyloxycarbonyl (Boc) protecting group.

The Rationale for Deuteration

Deuterium (²H) is a stable, non-radioactive heavy isotope of hydrogen.[7] Replacing one or more hydrogen atoms with deuterium creates a molecule that is chemically almost identical to the parent compound but has a higher mass.[1][2]

-

Co-elution: The deuterated standard and the non-deuterated analyte have nearly identical physicochemical properties, ensuring they co-elute during liquid chromatography.[3][7] This is crucial because it means both compounds experience the same matrix effects and ion suppression at the same point in time.[3][8]

-

Mass Differentiation: The mass difference (in this case, +3 amu) allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous and independent quantification.[1]

-

Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, minimizing the risk of hydrogen-deuterium exchange during sample processing, which would compromise analytical accuracy.[2]

The synthesis of deuterated ethylamines can be achieved through various methods, often involving H/D exchange reactions in D₂O catalyzed by metals like Platinum or Palladium, or through the reduction of nitriles in a deuterated environment.[9][10][11]

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[12][13] Its function here is twofold:

-

Synthetic Intermediate: During a multi-step synthesis of a more complex molecule, the Boc group masks the highly nucleophilic primary amine of 2-(2-methoxyphenoxy)ethylamine, preventing it from participating in unwanted side reactions.[12]

-

Analyte Mimicry: If the target analyte to be quantified is also a Boc-protected compound, then this internal standard is a near-perfect mimic.

The introduction of the Boc group is a robust and well-established reaction, typically proceeding via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[12][13]

Synthesis Workflow

The synthesis of tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate involves a logical sequence of deuteration followed by amine protection.

Caption: Synthesis workflow for the target compound.

PART 2: Quality Control and Characterization

To function as a reliable internal standard, the identity, purity, and isotopic enrichment of the compound must be rigorously verified. This constitutes a self-validating system where each analytical technique confirms a different aspect of the molecule's integrity.

Spectroscopic and Physical Data

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₀D₃NO₃ | [14] |

| Molecular Weight | 284.38 (Varies slightly by supplier) | [14] |

| Appearance | Typically a colorless oil or solid | [6] |

| CAS Number | 1217718-45-7 (Representative) | N/A |

Analytical Characterization

Mass Spectrometry (MS)

Mass spectrometry is the ultimate confirmation of successful deuteration. In ESI+ mode, the protonated molecular ion [M+H]⁺ is observed.

-

Expected [M+H]⁺: ~m/z 285.2

-

Non-deuterated Analog [M+H]⁺: ~m/z 282.2

The mass spectrum should confirm a high isotopic purity, with the m/z 285.2 peak being overwhelmingly dominant compared to any residual non-deuterated or partially deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the overall structure and the success of the Boc protection.[15][16]

-

¹H NMR: The most telling feature is the significant reduction or complete absence of signals corresponding to the ethyl protons where deuterium atoms have been substituted. A large, sharp singlet around 1.4-1.5 ppm is characteristic of the nine equivalent protons of the tert-butyl (Boc) group.[15] Signals for the aromatic and methoxy protons will remain.

-

¹³C NMR: The spectrum will show characteristic signals for the Boc group's quaternary carbon (~80 ppm) and carbonyl carbon (~156 ppm).[15][17] The carbons bonded to deuterium will exhibit significantly dampened signals or be absent from the spectrum due to C-D coupling and longer relaxation times.

Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is used to determine the chemical purity. A pure sample should exhibit a single major peak, demonstrating the absence of starting materials or synthetic byproducts. Purity levels for analytical standards should ideally be ≥98%.[18]

PART 3: Application in Quantitative Bioanalysis

The primary and critical application of this compound is as an internal standard in isotope dilution LC-MS/MS assays for the quantification of the corresponding non-deuterated analyte in complex biological matrices like plasma, blood, or tissue homogenates.[3]

Experimental Protocol: LC-MS/MS Quantification

Objective: To accurately quantify an analyte (e.g., a drug candidate containing the 2-(2-methoxyphenoxy)ethylamine moiety) in human plasma.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples.

-

To a 100 µL aliquot of each sample, add 10 µL of a working solution of tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate (the internal standard, IS) at a fixed, known concentration.

-

Vortex briefly to mix.

-

-

Analyte Extraction:

-

Perform a protein precipitation by adding 400 µL of cold acetonitrile. This step crashes out proteins while keeping the analyte and IS in the supernatant.

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Carefully transfer the supernatant to a clean vial or 96-well plate.

-

Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

-

-

LC-MS/MS Detection:

-

The analyte and the IS, co-eluting from the HPLC column, enter the mass spectrometer.

-

The instrument is set to Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the IS.

-

Analyte Channel: e.g., m/z 282.2 → 165.1

-

IS Channel: e.g., m/z 285.2 → 165.1 (Note: The product ion may be the same if fragmentation occurs away from the deuterated site).

-

-

-

Quantification:

-

The instrument software integrates the peak area for both the analyte and the IS.

-

A calibration curve is constructed by plotting the ratio of (Analyte Peak Area / IS Peak Area) against the known concentrations of the calibration standards.

-

The concentration of the analyte in the unknown samples is then calculated from this curve using their measured peak area ratios.

-

Workflow Visualization

Caption: LC-MS/MS quantification workflow using a deuterated IS.

Conclusion

Tert-butyl (2-(2-methoxyphenoxy)ethyl-d3)carbamate is more than a mere chemical reagent; it is an enabling tool for generating high-fidelity data in pharmaceutical research and development. Its rational design—combining a core structural motif with stable isotope labeling and a versatile protecting group—makes it an indispensable internal standard. By effectively normalizing variability from sample preparation to detection, its use in isotope dilution mass spectrometry provides the accuracy and precision required for critical decision-making in regulated bioanalysis.[1] The rigorous characterization of its chemical and isotopic purity underpins its trustworthiness, ensuring that the quantitative data derived from its application is robust, reproducible, and defensible.

References

-

BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry. Retrieved February 20, 2026, from BenchChem Technical Guides.[1]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 20, 2026, from ResolveMass Laboratories Inc.[2]

-

Oumar, A. A., & Souleymane, T. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. Retrieved February 20, 2026.[3]

-

Wang, Y., et al. (n.d.). One-pot H/D exchange and low-coordinated iron electrocatalyzed deuteration of nitriles in D2O to α,β-deuterio aryl ethylamines. ResearchGate.[9]

-

MCE. (n.d.). 2-(2-Methoxyphenoxy)ethylamine hydrochloride | Mixed Agonist/Antagonist. MedChemExpress. Retrieved February 20, 2026.[4]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 20, 2026, from ResolveMass Laboratories Inc.[7]

-

TradeIndia. (n.d.). 2-(2-Methoxyphenoxy)Ethylamine Liquid Manufacturers and Suppliers from Guntur. Retrieved February 20, 2026, from TradeIndia.

-

Nageswara Rao, R., & Talluri, M. V. N. K. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online.[8]

-

ChemicalBook. (2026, January 13). 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0. Retrieved February 20, 2026, from ChemicalBook.[5]

-

Fisher Scientific. (n.d.). 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific. Retrieved February 20, 2026, from Fisher Scientific.[6]

-

Blake, G. W., et al. (2014, November 13). Mild Conditions for Deuteration of Primary and Secondary Arylamines for the Synthesis of Deuterated Optoelectronic Organic Molecules. MDPI.[19]

-

Wang, H., et al. (n.d.). Synthesis of perdeuterated alkyl amines/amides with Pt/C as catalyst under mild conditions. OSTI.GOV.[10]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved February 20, 2026, from Atlantis Press.[20]

-

Santa Cruz Biotechnology. (n.d.). N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3. Retrieved February 20, 2026, from Santa Cruz Biotechnology.[14]

-

Ishikura, M. (n.d.). [Exhaustive Syntheses of Deuterium-labelled Compounds]. PubMed.[11]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 20, 2026, from SciSpace.[21]

-

Santa Cruz Biotechnology. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Hydrochloride | CAS 64464-07-9. Retrieved February 20, 2026, from Santa Cruz Biotechnology.[22]

-

Akutsu-Suyama, K., et al. (2023, October 9). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences.[23]

-

Reddy, G. J., et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.[24]

-

Fisher Scientific. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Hydrochloride, TRC. Retrieved February 20, 2026, from Fisher Scientific.[25]

-

ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved February 20, 2026, from ResearchGate.[15]

-

BenchChem. (n.d.). A Comparative Guide to NMR Characterization of THP-PEG13-Boc Purity. Retrieved February 20, 2026, from BenchChem Technical Guides.[16]

-

The Royal Society of Chemistry. (n.d.). SUPPORTNG INFORMATION. Retrieved February 20, 2026, from The Royal Society of Chemistry.[26]

-

Cayman Chemical. (2023, July 25). PRODUCT INFORMATION. Retrieved February 20, 2026, from Cayman Chemical.[27]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.[28]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 20, 2026, from Organic Chemistry Portal.[29]

-

LGC Standards. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. Retrieved February 20, 2026, from LGC Standards.[30]

-

Ryan, M.-R., & Lynch, D. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications.[31]

-

BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved February 20, 2026, from BenchChem Technical Guides.[12]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved February 20, 2026.[17]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved February 20, 2026, from J&K Scientific.[13]

-

Ghavami, H., et al. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI.[32]

-

Bio Scientific. (n.d.). Toronto Research Chemicals. Retrieved February 20, 2026, from Bio Scientific.[33]

-

Everon Life Sciences. (n.d.). Cayman Chemicals Company. Retrieved February 20, 2026, from Everon Life Sciences.[34]

-

Everon Life Sciences. (n.d.). Toronto Research Chemicals. Retrieved February 20, 2026, from Everon Life Sciences.[35]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005. Retrieved February 20, 2026, from PubChem.[36]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Retrieved February 20, 2026, from Organic Syntheses.[37]

-

Cayman Chemical. (n.d.). Search Results. Retrieved February 20, 2026, from Cayman Chemical.[18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

- 6. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 7. resolvemass.ca [resolvemass.ca]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 18. caymanchem.com [caymanchem.com]

- 19. mdpi.com [mdpi.com]

- 20. atlantis-press.com [atlantis-press.com]

- 21. scispace.com [scispace.com]

- 22. 2-(2-Methoxyphenoxy)ethylamine Hydrochloride | CAS 64464-07-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 23. Effective Synthesis of Deuterated n-Octylamine and Its Analogues | EPJ Web of Conferences [epj-conferences.org]

- 24. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 2-(2-Methoxyphenoxy)ethylamine Hydrochloride, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 26. rsc.org [rsc.org]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. derpharmachemica.com [derpharmachemica.com]

- 29. Boc-Protected Amino Groups [organic-chemistry.org]

- 30. 2-(2-Methoxyphenoxy)ethylamine | LGC Standards [lgcstandards.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. mdpi.com [mdpi.com]

- 33. Toronto Research Chemicals, [biosci.com.au]

- 34. Cayman Chemicals Company : Everon Life Sciences [everonlife.com]

- 35. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 36. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to Suppliers of Isotope-Labeled Pharmaceutical Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotope-labeled compounds are fundamental tools in pharmaceutical development, enabling precise analysis of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The selection of a reliable supplier for these critical intermediates is a decision that significantly impacts research timelines, data quality, and regulatory success. This guide provides a technical framework for evaluating and selecting suppliers of both stable and radiolabeled pharmaceutical intermediates. It delves into the scientific principles of isotopic labeling, outlines a robust due diligence process for supplier selection, presents a detailed protocol for quality verification, and discusses the regulatory landscape. Our objective is to empower research and development teams to not only procure materials but to forge strategic partnerships that enhance the scientific integrity and efficiency of their drug development programs.

Introduction: The Indispensable Role of Isotope-Labeled Intermediates in Modern Drug Development

In the rigorous journey of drug discovery and development, understanding a molecule's in vivo fate is paramount. Isotope labeling is the process of replacing one or more atoms of a molecule with their corresponding isotopes.[2] This substitution creates a chemically identical version of the parent molecule but with a different atomic mass (for stable isotopes) or radioactive properties (for radioisotopes), allowing it to be traced and quantified with exceptional precision.[2][3]

The most common stable isotopes used are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), while Carbon-14 (¹⁴C) and Tritium (³H) are the workhorses of radiolabeling.[4][5] These labeled compounds are indispensable for:

-

Pharmacokinetic (PK) Studies: Tracking drug concentrations in biological fluids over time to determine ADME properties.[1]

-

Metabolite Identification (MetID): Distinguishing drug-related metabolites from endogenous molecules in complex biological matrices.[6]

-

Quantitative Bioanalysis: Serving as ideal internal standards in mass spectrometry-based assays (LC-MS/MS) to ensure accuracy and reproducibility.[5]

-

Mechanism of Action Studies: Elucidating metabolic pathways and drug-target interactions.[7]

Given their critical role, the synthesis and supply of these labeled intermediates must be managed with the highest standards of quality and expertise.

Chapter 1: The Supplier Landscape: Key Players and Core Competencies

The market for isotope-labeled intermediates is served by a range of suppliers, from large chemical conglomerates to specialized custom synthesis labs. Understanding their core competencies is the first step in the selection process. Key players in the market include companies like Cambridge Isotope Laboratories (CIL), Merck KGaA (through its Sigma-Aldrich portfolio), and URENCO.[8]

Suppliers can be broadly categorized:

-

Catalog Suppliers: Offer a wide range of commonly used labeled building blocks, reagents, and some final compounds. They are ideal for standard applications and rapid procurement.

-

Custom Synthesis Specialists: Possess deep expertise in designing and executing multi-step synthetic routes for novel or complex molecules.[9][10] These are essential partners for developing new chemical entities (NCEs).

-

cGMP-Certified Laboratories: Operate under Current Good Manufacturing Practices (cGMP), enabling them to produce materials suitable for use in human clinical trials.[3][9] This is a critical distinction for late-stage development.

-

Radiolabeling Experts: Have the specialized facilities, licenses, and expertise required to handle radioactive isotopes like ¹⁴C and ³H, which are crucial for human ADME and mass balance studies.[3][11]

Data Presentation: Comparative Overview of Top-Tier Supplier Capabilities

| Supplier Category | Core Strengths | Typical Isotopes | Regulatory Compliance | Best Suited For |

| Large Catalog Providers (e.g., Merck/Sigma-Aldrich, CIL) | Broad inventory, established quality systems, global distribution. | ²H, ¹³C, ¹⁵N, ¹⁸O | Research Grade, cGMP available for select products.[8][9] | Early-stage R&D, academic research, sourcing common building blocks. |

| Custom Synthesis CROs (e.g., Charles River, MedChemExpress) | Expertise in complex, multi-step synthesis, route development.[2][4] | ²H, ¹³C, ¹⁵N | Research Grade, GLP, cGMP capabilities.[2] | Preclinical and clinical development of NCEs. |

| Radiolabeling Specialists (e.g., Eurofins, Selcia, Nuvisan) | Licensed facilities for handling radioactivity, expertise in radiochemistry.[3][5][11][12] | ¹⁴C, ³H | GLP, cGMP for clinical trial materials.[3][11][13] | Human ADME studies, mass balance studies.[14] |

| Boutique & Niche Suppliers (e.g., IsoSciences, Simtopes) | Specialization in specific compound classes or labeling techniques.[15][16] | Often focused on Deuterium (²H) or other specific labels. | Varies, typically Research Grade. | Specialized research applications, sourcing unique reagents. |

Chapter 2: A Technical Due Diligence Framework for Supplier Selection

Choosing a supplier transcends a simple purchasing decision; it's the establishment of a scientific partnership. A rigorous due diligence process is essential.

Pillar 1: Vetting Synthetic Expertise and Experience

Do not just accept a catalog entry at face value. Engage the supplier's scientific team.

-

Causality in Synthesis: Why was a specific synthetic route chosen? For deuterium labeling, for instance, methods can range from direct H/D exchange to reductive deuteration or building from deuterated precursors. A proficient supplier will explain why a chosen method minimizes isotopic scrambling and maximizes positional purity. They should be able to advise on the optimal placement of labels to prevent metabolic loss, a critical consideration for in vivo studies.[2]

-

Problem-Solving History: Inquire about their experience with challenging syntheses. Multi-step custom synthesis is rarely straightforward.[12] A trustworthy partner will have a track record of overcoming synthetic hurdles and can provide case studies or anonymized examples.

-

Analytical Prowess: The synthesis is only half the battle. The supplier must demonstrate robust capabilities in purification and analysis. High-performance liquid chromatography (HPLC) is standard, but what about chiral separation if the intermediate is stereospecific? Their analytical team should be as strong as their synthesis team.[12]

Pillar 2: Scrutinizing the Quality System and Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to the quality of the intermediate. It must be comprehensive and transparent.

-

Beyond the Purity Percentage: A CoA for an isotope-labeled compound must detail several key parameters.[17][18][19]

-

Chemical Purity: Typically determined by HPLC and expressed as a percentage (e.g., >98%). This confirms the absence of process-related impurities.[10]

-

Isotopic Purity/Enrichment: This is the percentage of the compound that is enriched with the desired isotope.[20] It is a critical value determined by mass spectrometry (MS) or sometimes Nuclear Magnetic Resonance (NMR) spectroscopy.[10] For most applications, an isotopic enrichment of >98% is required.[2]

-

Identity Confirmation: Data from ¹H-NMR, MS, and sometimes ¹³C-NMR or ¹⁵N-NMR must be provided to unequivocally confirm the structure and the position of the label.[10]

-

Batch Number and Dates: Essential for traceability, the CoA must include a unique batch number, manufacturing date, and a retest date.[17][21]

-

-

Regulatory Compliance: If the material is intended for GLP or cGMP applications, the CoA and all supporting documentation must be generated in compliance with those standards.[13][18] The supplier's quality assurance (QA) department should be audited to ensure they adhere to regulations such as 21 CFR Part 211 for cGMP.

Pillar 3: Evaluating Technical Support and Collaboration

A supplier should function as an extension of your research team.

-

Scientific Dialogue: Can you speak directly with the chemists who performed the synthesis?[2] This level of access is invaluable for troubleshooting and planning future projects.

-

Proactive Communication: The supplier should provide regular updates during a custom synthesis project, especially if challenges arise.[10]

-

Flexibility: Research needs can change. A good partner will be flexible and work with you to adapt the scope of a project if necessary.[2]

Chapter 3: Core Methodologies in Isotopic Labeling and Analysis

Trust in a supplier's product is built on verifiable, robust scientific methods. This section outlines the typical workflow and a key analytical protocol for validation.

Mandatory Visualization: The Custom Synthesis Workflow

The journey from inquiry to certified product follows a structured, multi-stage process designed to ensure quality and alignment with client needs.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. criver.com [criver.com]

- 3. Custom and cGMP Radiolabeling - Eurofins Scientific [eurofins.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nuvisan.com [nuvisan.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Stable Isotope Labeled Compounds Market Insights, Trends | Industry Report, 2024 | MarketsandMarkets� [marketsandmarkets.com]

- 9. 穩定同位素定制和 GMP 產品 [sigmaaldrich.com]

- 10. schd-shimadzu.com [schd-shimadzu.com]

- 11. 14C Radiolabelled API Manufacturing | MHRA Certified | Selcia [selcia.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. eag.com [eag.com]

- 14. fda.gov [fda.gov]

- 15. simtopes.com [simtopes.com]

- 16. Stable Isotope Labeling Compounds | Life Sciences [lifesciences.entegris.com]

- 17. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]

- 18. Certificate of Analysis in 2024:Definition & Key Requirement [finbyz.tech]

- 19. shippingsolutionssoftware.com [shippingsolutionssoftware.com]

- 20. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]

Precision Engineering in Medicinal Chemistry: The Strategic Use of Boc-Protected Deuterated Linkers

Executive Summary

In the high-stakes landscape of modern drug discovery—particularly within Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive connector. It is a critical structural determinant of pharmacokinetics (PK), metabolic stability, and therapeutic index. A recurring failure mode in these modalities is "linker collapse," where metabolic enzymes (primarily CYP450s) oxidatively cleave the linker, detaching the warhead from the anchor before the therapeutic event occurs.

This guide details a precision chemistry strategy to mitigate this risk: the incorporation of Boc-protected deuterated linkers . By combining the metabolic resilience of deuterium (via the Kinetic Isotope Effect) with the synthetic orthogonality of the tert-butyloxycarbonyl (Boc) protecting group, medicinal chemists can engineer linkers that survive systemic circulation while maintaining ease of synthesis.

Part 1: Scientific Rationale & Mechanism

The Metabolic Vulnerability of Linkers

Linkers, particularly linear alkyl chains and polyethylene glycol (PEG) variants, are rich in carbon-hydrogen (C-H) bonds positioned

-

Mechanism: CYP450 abstracts a hydrogen atom to form a radical, which is rapidly hydroxylated.

-

Consequence: The resulting hemiaminal or hemiacetal is unstable and spontaneously collapses, cleaving the linker and releasing the payload prematurely (Systemic Toxicity).

The Deuterium Solution: Kinetic Isotope Effect (KIE)

Deuterium (

-

Primary KIE: Breaking a C-D bond requires significantly more activation energy. If C-H cleavage is the rate-determining step in metabolism (as it often is for CYP450 dealkylation), substituting H with D can reduce the reaction rate by a factor of 6–10 (

). -

Outcome: This "metabolic armor" extends the half-life (

) of the linker without altering the steric profile or binding affinity of the drug.

Why Boc Protection?

While deuterium solves the biological stability problem, the Boc group solves the synthetic compatibility problem.

-

Orthogonality: Boc is acid-labile (removed by TFA/HCl) but stable to bases and nucleophiles.[2] This allows chemists to perform base-mediated coupling reactions (e.g., forming amides with Fmoc-protected amino acids) on the other end of the linker without disturbing the Boc-protected amine.

-

Purification: Boc-protected intermediates are lipophilic, making them easy to purify via standard silica gel chromatography, unlike free polar amines.

Part 2: Visualization of Mechanisms

Diagram 1: Metabolic Stabilization via Deuteration

This diagram illustrates the divergence in metabolic fate between a standard linker and a deuterated linker upon exposure to CYP450 enzymes.

Figure 1: Comparative metabolic pathways. The C-D bond strength prevents the initial radical formation, preserving linker integrity.

Part 3: Strategic Synthesis & Protocols

Workflow: Synthesis of Boc-Protected Deuterated Diamines

The most versatile building block is a mono-Boc-protected deuterated diamine. This allows for sequential coupling of the "Warhead" and the "Anchor" (in PROTACs).

General Synthetic Route:

-

Precursor Selection: Start with a dinitrile or diamide.

-

Deuterative Reduction: Use Lithium Aluminum Deuteride (

) to saturate the backbone with deuterium. -

Desymmetrization/Protection: React with a limiting amount of Di-tert-butyl dicarbonate (

) to achieve mono-protection.

Diagram 2: Synthetic Workflow

Figure 2: Step-wise synthesis of a deuterated linker building block.

Experimental Protocol: Mono-Boc Protection of Deuterated Diamine

Objective: Synthesize

Reagents:

-

-Ethylenediamine (Commercial or from

-

Di-tert-butyl dicarbonate (

)[2][3][4] -

Triethylamine (

) -

Dichloromethane (DCM), anhydrous[2]

-

Brine,

[5]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

-ethylenediamine (10.0 mmol) in anhydrous DCM (50 mL). -

Base Addition: Add

(1.5 eq, 15.0 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled exothermic reaction and improves selectivity for mono-protection. -

Boc Addition (Critical Step): Dissolve

(0.9 eq, 9.0 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes to the amine solution.-

Note: Using a substoichiometric amount of Boc anhydride (0.9 eq) is crucial to minimize the formation of the unwanted di-Boc byproduct.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; free amines turn purple, Boc-amines turn faint pink/brown).

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with water (

mL) to remove unreacted diamine (water-soluble). -

Wash with Brine (30 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the residue via flash column chromatography on silica gel.

-

Eluent: Start with 100% DCM, then gradient to 10% MeOH/DCM containing 1%

. -

Target: The mono-Boc product typically elutes after the di-Boc byproduct.

-

Validation Criteria:

-

LC-MS: Observe

peak corresponding to (Molecular Weight + 1). For -

NMR:

H NMR should show the Boc singlet (~1.44 ppm) and broad NH protons, but absence of signals for the ethylene backbone (which are now silent deuterium).

Part 4: Applications & Data Analysis

Comparative Stability Data

The following table summarizes the impact of deuteration on linker stability in human liver microsomes (HLM).

| Linker Type | Modification | Intrinsic Clearance ( | Half-life ( | Metabolic Soft Spot |

| Linear Alkyl | Standard ( | High (> 50 µL/min/mg) | < 15 min | |

| Linear Alkyl | Deuterated ( | Low (< 10 µL/min/mg) | > 120 min | Blocked by KIE |

| PEG Chain | Standard ( | Moderate | ~ 45 min | O-dealkylation |

| PEG Chain | Deuterated ( | Low | > 180 min | Blocked by KIE |

Application in PROTACs

In PROTAC design, the linker connects the E3 ligase ligand (e.g., Thalidomide) and the Protein of Interest (POI) ligand.[6][7]

-

Problem: Long alkyl/PEG linkers are required to span the gap between proteins, but these are prime targets for oxidative metabolism.

-

Solution: Using a Boc-protected deuterated linker allows the chemist to build the PROTAC with a "stealth" linker.

-

Result: The PROTAC remains intact longer in vivo, maintaining the ternary complex concentration required for effective protein degradation.

References

-

The Science of Stability: The Kinetic Isotope Effect (KIE). Cambridge Isotope Laboratories. Source:

-

Current strategies for the design of PROTAC linkers: a critical review. Journal of Experimental & Clinical Cancer Research, 2020. Source:

-

Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs). Journal of Medicinal Chemistry, 2022. Source:

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. Royal Society of Chemistry Advances, 2020. Source:

-

Boc-Protected Amino Groups: Protocols and Reactivity. Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol for the Use of 2-(2-t-Boc-aminoethoxy)anisole-d3 as an Internal Standard in the Bioanalysis of Carvedilol

This comprehensive guide provides detailed application notes and protocols for the utilization of 2-(2-t-Boc-aminoethoxy)anisole-d3 as an internal standard in the quantitative analysis of the beta-blocker, Carvedilol, in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction: The Imperative for a Robust Internal Standard in Bioanalysis

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard (IS) is paramount for achieving accurate and reproducible results.[1][2] An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization behavior in the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, thereby ensuring the integrity of the analytical data.[2]

Deuterated analogs of the analyte are widely considered the "gold standard" for internal standards in LC-MS/MS assays.[1][2] The incorporation of stable isotopes, such as deuterium (²H), results in a compound with nearly identical chemical properties to the parent analyte but with a distinct mass-to-charge ratio (m/z). This allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they behave similarly throughout the analytical process.

This guide focuses on the application of 2-(2-t-Boc-aminoethoxy)anisole-d3 as an internal standard for the quantification of Carvedilol. The structural similarity between 2-(2-t-Boc-aminoethoxy)anisole and a key fragment of Carvedilol makes its deuterated form an excellent choice for an internal standard.

Rationale for Selecting 2-(2-t-Boc-aminoethoxy)anisole-d3 for Carvedilol Analysis

Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic blocking activity, is widely prescribed for the treatment of hypertension and heart failure.[3][4] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and bioequivalence studies.

The chemical structure of Carvedilol, (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, contains a 2-(2-methoxyphenoxy)ethylamine moiety.[3][4] 2-(2-t-Boc-aminoethoxy)anisole shares this core structure, with the primary amine protected by a tert-butoxycarbonyl (Boc) group. This structural overlap ensures that the internal standard will have similar extraction and chromatographic behavior to Carvedilol. The three deuterium atoms on the methoxy group provide a +3 Da mass shift, allowing for clear differentiation from the unlabeled analyte in the mass spectrometer.

Key Advantages:

-

Structural Analogy: Ensures similar behavior during sample processing and chromatographic separation.

-

Co-elution: The internal standard is expected to elute very close to Carvedilol, providing effective compensation for matrix effects.

-

Stable Isotope Labeling: The use of deuterium, a stable isotope, ensures that the internal standard does not interfere with the natural isotopic distribution of the analyte.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the analyte and the internal standard is presented below.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Carvedilol | C₂₄H₂₆N₂O₄ | 406.48 | |

| 2-(2-t-Boc-aminoethoxy)anisole-d3 | C₁₄H₁₈D₃NO₄ | 272.36 |

Experimental Protocols

This section outlines detailed protocols for the quantitative analysis of Carvedilol in human plasma using 2-(2-t-Boc-aminoethoxy)anisole-d3 as an internal standard. Two common sample preparation techniques are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Preparation of Stock and Working Solutions

4.1.1 Carvedilol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Carvedilol reference standard and dissolve in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

4.1.2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-(2-t-Boc-aminoethoxy)anisole-d3 and dissolve in 1 mL of methanol.

4.1.3 Working Solutions: Prepare working solutions of Carvedilol and the internal standard by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water). The concentration of the working solutions should be appropriate for spiking into blank plasma to prepare calibration standards and quality control (QC) samples. A typical working concentration for the internal standard is 100 ng/mL.

Calibration Standards and Quality Control Samples

Prepare calibration standards by spiking appropriate amounts of the Carvedilol working solution into drug-free human plasma to achieve a concentration range of, for example, 0.1 to 100 ng/mL. Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.

Sample Preparation Methodologies

The following workflow diagram illustrates the general steps involved in the bioanalytical process.

Caption: General Bioanalytical Workflow.

4.3.1 Protocol 1: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4.3.2 Protocol 2: Liquid-Liquid Extraction (LLE)

-

Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard working solution. Vortex briefly.

-

Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

-

Separation: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

4.4.1 Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

4.4.2 Mass Spectrometry (MS) Conditions

The following diagram illustrates the logical relationship for setting up the Multiple Reaction Monitoring (MRM) experiment.

Caption: MRM Logic Flow.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Carvedilol | 407.2 | 100.1 | 35 |

| 2-(2-t-Boc-aminoethoxy)anisole-d3 | 273.2 | 217.2 | 20 |

Note: The MRM transition for the internal standard is proposed based on the expected fragmentation of the t-Boc group (loss of isobutylene, 56 Da) and may require optimization.

Method Validation